molecular formula C24H25N2O4P B11381229 Dimethyl {5-[(4-methylbenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(4-methylbenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11381229
M. Wt: 436.4 g/mol
InChI Key: VUVTUZDHKCGBLV-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a naphthalene moiety, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common approach includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the naphthalene and phosphonate groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, often employing green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxazole ring or the phosphonate group, resulting in various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, naphthalene derivatives, and phosphonate esters, each with distinct chemical and physical properties.

Scientific Research Applications

DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism by which DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

  • DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE
  • DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-2-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE
  • DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-4-YL)PHOSPHONATE

Uniqueness: The uniqueness of DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, stability, and solubility, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C24H25N2O4P

Molecular Weight

436.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[(4-methylphenyl)methyl]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C24H25N2O4P/c1-17-11-13-18(14-12-17)16-25-23-24(31(27,28-2)29-3)26-22(30-23)15-20-9-6-8-19-7-4-5-10-21(19)20/h4-14,25H,15-16H2,1-3H3

InChI Key

VUVTUZDHKCGBLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)CC3=CC=CC4=CC=CC=C43)P(=O)(OC)OC

Origin of Product

United States

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